![molecular formula C21H16FN7O B1684599 Acalisib CAS No. 870281-34-8](/img/structure/B1684599.png)
Acalisib
Overview
Description
Acalisib is a compound with the molecular formula C21H16FN7O . It is under investigation in clinical trials for the treatment of lymphoid malignancies . Acalisib is an inhibitor of the beta and delta isoforms of the 110 kDa catalytic subunit of class IA phosphoinositide-3 kinases (PI3K) with potential immunomodulating and antineoplastic activities .
Molecular Structure Analysis
The molecular weight of Acalisib is 401.4 g/mol . The IUPAC name for Acalisib is 6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Acalisib is a solid compound . It is insoluble in water and ethanol, but it is soluble in DMSO .
Scientific Research Applications
Chronic Lymphocytic Leukemia (CLL) Therapy
In the realm of CLL, Acalisib represents a new therapeutic opportunity. It targets the PI3K signaling pathway, which is constitutively activated in CLL due to aberrant B-cell receptor signaling. Despite the therapeutic efficacy, the clinical use of PI3K inhibitors like Acalisib is limited by severe immune-mediated toxicities .
Overcoming Drug Resistance
Research indicates that Acalisib could be instrumental in overcoming resistance to other treatments in B-cell malignancies. Its high selectivity for the PI3Kδ isoform makes it a valuable candidate for combination therapies aimed at reducing the likelihood of cancer cells developing resistance .
Metabolic Regulation and Longevity
Acalisib has been associated with metabolic regulation and potential longevity benefits. Partial inhibition of PI3K, as achieved by Acalisib, is known to increase energy expenditure, reduce nutrient storage, and provide protection from obesity. These effects are considered some of the best-validated manipulations to extend lifespan .
Immunomodulation
The selective inhibition of PI3Kδ by Acalisib has implications for immunomodulation. By affecting B-cell function, Acalisib could modulate the immune response, which is beneficial for autoimmune diseases and conditions where the immune system is dysregulated .
Targeted Cancer Therapies
Acalisib’s mechanism of action positions it as a targeted therapy for cancers that exhibit dysregulated PI3K pathway activity. Its ability to inhibit a specific kinase with high selectivity makes it a potential candidate for precision medicine approaches in oncology .
Research Tool in Signal Transduction Studies
Beyond therapeutic applications, Acalisib serves as a research tool in signal transduction studies. Its specificity allows scientists to dissect the role of PI3Kδ in various cellular processes and understand how its dysregulation contributes to disease pathology .
Combination Therapies
Finally, Acalisib is being explored in combination with other therapeutic agents. Its role in combination therapies is to enhance the efficacy of other drugs while potentially reducing their side effects, thereby improving patient outcomes in various malignancies .
Mechanism of Action
Target of Action
Acalisib, also known as GS-9820, is a selective inhibitor of the delta isoform of Phosphatidylinositol 3-kinases (PI3Kδ) . PI3Kδ is a lipid kinase that plays a crucial role in various biological processes, including cell proliferation, survival, differentiation, and metabolism .
Mode of Action
Acalisib works by selectively inhibiting PI3Kδ . This inhibition disrupts the signaling pathways that PI3Kδ is involved in, leading to changes in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathway affected by Acalisib is the PI3K signaling pathway . By inhibiting PI3Kδ, Acalisib disrupts the normal functioning of this pathway, which can lead to changes in cell proliferation and survival .
Pharmacokinetics
A phase 1b clinical trial has been conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and antitumor activity of acalisib . The results of this trial could provide valuable insights into the ADME properties of Acalisib and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Acalisib’s action are primarily related to its inhibition of PI3Kδ . This inhibition disrupts the PI3K signaling pathway, potentially leading to changes in cell proliferation and survival .
Safety and Hazards
Acalisib is under investigation in clinical trials, and its safety profile is being evaluated . Some safety data suggest that contact with skin and eyes should be avoided, and in case of contact, the area should be rinsed immediately with plenty of water . It is also suggested that Acalisib is very toxic if swallowed .
Future Directions
properties
IUPAC Name |
6-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-16-8-7-13(22)9-15(16)21(30)29(20)14-5-3-2-4-6-14/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCINCLJNAXZQF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acalisib | |
CAS RN |
870281-34-8 | |
Record name | Acalisib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870281348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ACALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVW60IDW1D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.